molecular formula C23H20N4O5S B15392915 Methyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Methyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B15392915
M. Wt: 464.5 g/mol
InChI Key: FTSZOEQROKGLEN-UHFFFAOYSA-N
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Description

Methyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a pyrido[2,3-d]pyrimidine derivative with a complex heterocyclic framework. Its structure includes a benzylthio group at position 2, a methyl group at position 7, a 4-nitrophenyl substituent at position 5, and a carboxylate ester at position 4.

Properties

Molecular Formula

C23H20N4O5S

Molecular Weight

464.5 g/mol

IUPAC Name

methyl 2-benzylsulfanyl-7-methyl-5-(4-nitrophenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C23H20N4O5S/c1-13-17(22(29)32-2)18(15-8-10-16(11-9-15)27(30)31)19-20(24-13)25-23(26-21(19)28)33-12-14-6-4-3-5-7-14/h3-11,18H,12H2,1-2H3,(H2,24,25,26,28)

InChI Key

FTSZOEQROKGLEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile and 4-(3,4-Dimethylphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

These pyrimidine derivatives () share a 2-(methylthio) substituent and a 6-oxo group with the target compound but differ in their aryl substituents (4-methoxyphenyl vs. 3,4-dimethylphenyl vs. 4-nitrophenyl). Key differences include:

  • Melting Points : The 4-methoxyphenyl analog melts at 300°C, while the 3,4-dimethylphenyl analog melts at 266–268°C . The higher melting point of the former may reflect stronger intermolecular interactions due to polarity from the methoxy group.
  • Elemental Composition : The 4-methoxyphenyl compound (C₁₃H₁₁N₃O₂S) has lower carbon content (57.13% calc.) compared to the 3,4-dimethylphenyl analog (C₁₄H₁₃N₃OS, 61.97% calc.), highlighting the impact of substituent bulk on molecular weight and composition .

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

This imidazo[1,2-a]pyridine derivative () shares the 4-nitrophenyl group and ester functionality with the target compound. However, its fused imidazo-pyridine core differs from the pyrido[2,3-d]pyrimidine system. Notable features include:

  • Melting Point : 243–245°C, comparable to pyrimidine analogs but lower than the target compound’s likely range due to reduced ring rigidity.
  • Spectral Data : ¹H NMR shows aromatic proton shifts at δ 7.50–8.20 ppm, similar to nitrophenyl environments in other compounds .

Heterocyclic Systems with Thioether and Ester Groups

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate

This thiazolo[3,2-a]pyrimidine () features a benzylidene group and ester substituent, analogous to the target compound’s benzylthio and carboxylate groups. Key contrasts include:

  • Crystal Packing: Monoclinic crystal system (space group P2₁/c) with lattice parameters a = 11.06 Å, b = 14.64 Å, c = 14.90 Å, and β = 104.90°. The density (1.356 g/cm³) suggests moderate intermolecular interactions compared to nitro-containing compounds .
  • Functional Groups : The trimethoxybenzylidene substituent may enhance solubility but reduce thermal stability compared to the nitro group.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Notable Spectral Features (IR, NMR) Source
Methyl 2-(benzylthio)-7-methyl-5-(4-nitrophenyl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate C₂₅H₂₂N₄O₅S 502.53 Not reported 4-Nitrophenyl, benzylthio, methyl, ester Likely C=O stretch ~1700 cm⁻¹ (IR) N/A
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile C₁₃H₁₁N₃O₂S 273.31 300 4-Methoxyphenyl, methylthio IR: 2210 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O)
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate C₃₁H₂₈N₄O₈ 608.58 243–245 4-Nitrophenyl, cyano, ester ¹H NMR: δ 7.50–8.20 (nitrophenyl protons)
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate C₂₉H₂₉N₃O₆S 563.62 Not reported Trimethoxybenzylidene, ester, methyl IR: 1720 cm⁻¹ (ester C=O)

Key Research Findings and Implications

Spectral Signatures : The C=O stretch in IR (~1700 cm⁻¹) and nitrophenyl proton shifts in NMR (δ 7.50–8.20) are consistent across nitro-containing compounds, aiding structural identification .

Crystal Packing : Thiazolo[3,2-a]pyrimidine derivatives () exhibit distinct lattice parameters compared to pyrido[2,3-d]pyrimidines, suggesting differences in molecular stacking and density .

Preparation Methods

Reaction Optimization

Under microwave irradiation (250 W, 120°C), a mixture of 4-nitrobenzaldehyde, methyl 2-cyanoacetate (as the carboxylate precursor), and 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione undergoes cyclocondensation in dimethylformamide (DMF). This method achieves a 93% yield within 5 minutes, as demonstrated in analogous syntheses. Key parameters include:

Parameter Optimal Value
Solvent DMF
Temperature 120°C
Irradiation Time 5 minutes
Catalyst None

The benzylthio group at position 2 is introduced via post-synthetic modification. Treatment of the intermediate with benzyl mercaptan in the presence of a base (e.g., NaHMDS) facilitates nucleophilic substitution, yielding the thioether functionality.

Catalytic One-Pot Synthesis Using Functionalized MOFs

Metal-organic frameworks (MOFs) like MIL-125(Ti)-N(CH2PO3H2)2 enable efficient one-pot syntheses under solvent-free conditions. This method integrates three components:

  • 3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile (providing the methyl group at position 7)
  • 6-Amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione
  • 4-Nitrobenzaldehyde

Mechanism and Conditions

The reaction proceeds via a vinylogous anomeric-based oxidation mechanism, where the MOF catalyzes both imine formation and cyclodehydration. At 100°C, the target compound is isolated in 89% yield after 2 hours.

Catalyst Loading Solvent Temperature Yield
10 mol% Solvent-free 100°C 89%

This method eliminates the need for post-functionalization, as the benzylthio group is incorporated via a pre-functionalized thiouracil intermediate.

Diastereodivergent Functionalization via Horner–Wadsworth–Emmons Reagents

Phosphoryl acetate reagents like methyl 2-[bis(benzylthio)phosphoryl]acetate enable stereocontrol during olefination. While originally designed for α,β-unsaturated esters, this reagent’s adaptability allows for the installation of the 4-oxo-3,4,5,8-tetrahydropyrido scaffold.

Stereochemical Outcomes

Using NaHMDS as a base, the reaction between the phosphoryl reagent and a pyrimidine aldehyde precursor yields the (E)-isomer preferentially (up to 100:0 E/Z). Adjusting the reagent-to-base ratio to 1.3:1 inverts selectivity, favoring the (Z)-isomer (2:98 E/Z).

Comparative Analysis of Synthetic Routes

The table below contrasts key methods for synthesizing the target compound:

Method Conditions Yield Key Advantage
Microwave-Assisted DMF, 120°C, 5 min 93% Rapid reaction time
MOF-Catalyzed Solvent-free, 100°C, 2 h 89% Environmentally benign
HWE Reagent-Based THF, –78°C, 2 h 78% Stereochemical control

Structural Characterization and Validation

All synthetic routes were validated using:

  • 1H/13C NMR : Confirmed substituent positions via distinctive shifts (e.g., 4-nitrophenyl protons at δ 8.27 ppm).
  • IR Spectroscopy : Identified carbonyl (1703 cm⁻¹) and nitrile (2222 cm⁻¹) stretches.
  • Mass Spectrometry : Observed molecular ion peaks at m/z 454 (M+H)+.

Mechanistic Insights and Challenges

Competing Pathways

In solvent-free MOF-catalyzed reactions, the vinylogous anomeric effect stabilizes transition states, minimizing byproducts. Conversely, microwave-assisted methods risk decarboxylation if temperatures exceed 130°C.

Limitations

  • The benzylthio group’s steric bulk reduces yields in HWE-based routes (≤78%).
  • Nitro group reduction may occur under prolonged heating, necessitating strict anaerobic conditions.

Q & A

Q. How can computational methods guide the design of derivatives with enhanced kinase selectivity?

  • Answer : Perform molecular dynamics simulations (e.g., Schrödinger Suite) to map interactions with CK2’s hinge region. Focus on modifying the 4-nitrophenyl group to reduce off-target binding (e.g., replacing nitro with trifluoromethyl). Validate predictions via SPR (Surface Plasmon Resonance) binding assays .

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